molecular formula C13H16O2 B13490725 1-(3,4-Dimethylphenyl)-3-ethoxyprop-2-en-1-one

1-(3,4-Dimethylphenyl)-3-ethoxyprop-2-en-1-one

Cat. No.: B13490725
M. Wt: 204.26 g/mol
InChI Key: XFURSVLKIILRHQ-BQYQJAHWSA-N
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Description

1-(3,4-Dimethylphenyl)-3-ethoxyprop-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system. This compound is characterized by the presence of a 3,4-dimethylphenyl group and an ethoxy group attached to the prop-2-en-1-one backbone. Chalcones are known for their diverse biological activities and are used as intermediates in the synthesis of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Dimethylphenyl)-3-ethoxyprop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 3,4-dimethylacetophenone and ethyl acetoacetate in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions for several hours. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods: On an industrial scale, the synthesis of this compound can be optimized by using continuous flow reactors, which allow for better control of reaction parameters and higher yields. The use of catalysts such as ionic liquids or phase-transfer catalysts can also enhance the reaction efficiency and selectivity .

Chemical Reactions Analysis

Types of Reactions: 1-(3,4-Dimethylphenyl)-3-ethoxyprop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or carboxylic acids using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction of the α,β-unsaturated carbonyl system can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of saturated ketones or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Amines, thiols, and halides under basic or acidic conditions.

Major Products:

    Oxidation: Epoxides, carboxylic acids.

    Reduction: Saturated ketones, alcohols.

    Substitution: Amino derivatives, thioethers.

Scientific Research Applications

1-(3,4-Dimethylphenyl)-3-ethoxyprop-2-en-1-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a starting material for the preparation of biologically active molecules.

    Biology: The compound exhibits antimicrobial, anti-inflammatory, and anticancer activities, making it a valuable lead compound for drug discovery and development.

    Medicine: It is investigated for its potential therapeutic effects in treating diseases such as cancer, bacterial infections, and inflammatory disorders.

    Industry: The compound is used in the development of agrochemicals, dyes, and polymers due to its versatile chemical reactivity.

Mechanism of Action

The biological activity of 1-(3,4-Dimethylphenyl)-3-ethoxyprop-2-en-1-one is primarily attributed to its ability to interact with various molecular targets and pathways:

Comparison with Similar Compounds

    1-(3,4-Dimethoxyphenyl)-3-ethoxyprop-2-en-1-one: Similar structure but with methoxy groups instead of methyl groups.

    1-(3,4-Dimethylphenyl)-3-methoxyprop-2-en-1-one: Similar structure but with a methoxy group instead of an ethoxy group.

    1-(3,4-Dimethylphenyl)-3-ethoxyprop-2-en-1-ol: Similar structure but with an alcohol group instead of a ketone group.

Uniqueness: 1-(3,4-Dimethylphenyl)-3-ethoxyprop-2-en-1-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the ethoxy group enhances its solubility and potential interactions with biological targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C13H16O2

Molecular Weight

204.26 g/mol

IUPAC Name

(E)-1-(3,4-dimethylphenyl)-3-ethoxyprop-2-en-1-one

InChI

InChI=1S/C13H16O2/c1-4-15-8-7-13(14)12-6-5-10(2)11(3)9-12/h5-9H,4H2,1-3H3/b8-7+

InChI Key

XFURSVLKIILRHQ-BQYQJAHWSA-N

Isomeric SMILES

CCO/C=C/C(=O)C1=CC(=C(C=C1)C)C

Canonical SMILES

CCOC=CC(=O)C1=CC(=C(C=C1)C)C

Origin of Product

United States

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